molecular formula C15H10N2O2S B3017454 2-(3-Nitrophenyl)-4-phenylthiazole CAS No. 1387473-42-8

2-(3-Nitrophenyl)-4-phenylthiazole

Cat. No.: B3017454
CAS No.: 1387473-42-8
M. Wt: 282.32
InChI Key: MGZHPLBTZVVENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Biology, Medicinal Chemistry, and Materials Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in various scientific fields due to its versatile properties. nih.goveurekaselect.comijarsct.co.in

In Chemical Biology and Medicinal Chemistry , the thiazole nucleus is a privileged scaffold found in numerous biologically active compounds. nih.goveurekaselect.comwisdomlib.org It is a key component of many natural products, including Vitamin B1 (Thiamine), and is present in a wide array of synthetic drugs. eurekaselect.comkuey.net The thiazole moiety is integral to the structure of antibiotics like penicillin and is found in drugs with a broad spectrum of activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antihistaminic properties. nih.goveurekaselect.comijarsct.co.in Its ability to serve as a scaffold for diverse biological activities has made it a focal point in drug discovery and development. wisdomlib.orgtandfonline.comnih.gov Over 90 thiazole-containing derivatives are currently in clinical investigation, and several have been approved for treating various diseases. nih.gov

In Materials Science , thiazole-based compounds are valued for their unique electronic and optical properties. kuey.net They are utilized in the development of advanced materials such as fluorescent dyes, optical brighteners, and conductive polymers. kuey.net Thiazole-containing polymers have shown promise in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), owing to their excellent charge transport capabilities and stability. kuey.netstrath.ac.uk

Structural Features and Chemical Relevance of Nitrophenyl and Phenyl Substitutions in Thiazole Scaffolds

The presence and position of substituents on the thiazole ring significantly influence its chemical reactivity and biological activity. researchgate.net

Phenyl Substitution: The incorporation of a phenyl group onto the thiazole scaffold is a common strategy in medicinal chemistry. Phenyl-substituted thiazole derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. benthamdirect.comrsc.org The phenyl ring can engage in various interactions with biological targets, and its substitution pattern can be modified to fine-tune the compound's pharmacological profile. For instance, in the context of c-Met kinase inhibitors for cancer treatment, the position of substituents on the phenyl ring significantly altered cytotoxic activity. tandfonline.com

Nitrophenyl Substitution: The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic properties of the thiazole ring. The position of the nitro group on the phenyl ring is crucial. For example, a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed that the meta-nitro substitution was an important feature for selective inhibition of human monoamine oxidase-B (hMAO-B), a target for neurodegenerative diseases. nih.gov The electron-withdrawing nature of the nitrophenyl group can also enhance the reactivity of the thiazole ring towards certain chemical transformations.

The combination of both a phenyl and a nitrophenyl substituent on the thiazole core, as seen in 2-(3-nitrophenyl)-4-phenylthiazole, creates a molecule with a distinct electronic and steric profile, making it a valuable platform for further chemical exploration and biological evaluation.

Current Research Landscape and Emerging Directions for this compound

While specific research on this compound is not extensively documented in the provided search results, the broader context of substituted thiazoles points towards several potential research avenues. The primary focus of current research on related structures lies in the synthesis of novel derivatives and the evaluation of their biological activities.

Synthesis of Derivatives: A significant area of research involves the chemical modification of the core this compound structure to generate a library of new compounds. This could involve altering the substitution pattern on the phenyl ring or introducing different functional groups to the thiazole nucleus. The Hantzsch thiazole synthesis is a notable and productive method for creating thiazole derivatives. ijarsct.co.in

Biological Evaluation: Given the wide range of biological activities associated with thiazole derivatives, a key research direction would be to screen this compound and its analogues for various pharmacological effects. Based on the activities of similar compounds, potential areas of investigation include:

Anticancer Activity: Thiazole derivatives have shown significant potential as anticancer agents. nih.govtandfonline.com

Antimicrobial Activity: The thiazole scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents. nih.govijarsct.co.in

Enzyme Inhibition: As demonstrated by the inhibition of hMAO-B by related nitrophenyl-thiazole compounds, exploring the inhibitory activity of this compound against various enzymes could be a fruitful area of research. nih.gov

Materials Science Applications: The electronic properties conferred by the nitrophenyl and phenyl groups suggest that this compound could be investigated as a building block for novel organic materials with interesting photophysical or electronic characteristics. For instance, phenylazothiazoles have been studied as visible-light photoswitches. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)15-16-14(10-20-15)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZHPLBTZVVENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3 Nitrophenyl 4 Phenylthiazole and Its Derivatives

Established Synthetic Pathways for the Thiazole (B1198619) Core with Nitrophenyl and Phenyl Moieties

The construction of the 2-(3-nitrophenyl)-4-phenylthiazole framework is primarily achieved through well-established cyclization reactions.

Hantzsch Thiazole Synthesis and Related Cyclization Reactions

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com In the context of this compound, this would involve the reaction of a 3-nitrothiobenzamide with an α-haloacetophenone. The mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com

Variations of this classic synthesis exist, including the use of thiourea (B124793) in place of a thioamide, which leads to the formation of 2-aminothiazole (B372263) derivatives. organic-chemistry.orgresearchgate.net These can then be further modified to introduce the desired substituent at the C2 position. The reaction conditions are often amenable to heating in a suitable solvent, such as ethanol. nih.gov The aromaticity of the resulting thiazole product serves as a thermodynamic driving force for the reaction. youtube.com

Reactant 1Reactant 2Key TransformationReference
α-HaloketoneThioamideCyclocondensation synarchive.comyoutube.com
2-BromoacetophenoneThioureaFormation of 2-aminothiazole intermediate organic-chemistry.orgresearchgate.net

Multi-Step Synthetic Strategies from Precursors (e.g., 2-bromo-1-(3-nitrophenyl)ethanone)

An alternative and highly controlled approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. A key intermediate in this strategy is 2-bromo-1-(3-nitrophenyl)ethanone. This α-haloketone can be prepared by the bromination of 1-(3-nitrophenyl)ethanone. nih.gov

Once 2-bromo-1-(3-nitrophenyl)ethanone is obtained, it can be reacted with a suitable thioamide, such as thiobenzamide, to construct the desired thiazole ring through the Hantzsch synthesis. This method allows for the precise placement of the 3-nitrophenyl group at the C2 position of the thiazole ring.

Regioselective Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

Introduction of the Nitro Group on the Phenyl Ring (e.g., Post-Synthetic Nitration)

While the nitro group can be introduced via the starting materials, post-synthetic nitration of a pre-formed 2,4-diphenylthiazole (B167676) ring is another viable strategy. This electrophilic aromatic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid. The directing effects of the thiazole ring and the existing phenyl substituent will influence the position of nitration on the phenyl rings. It is important to note that controlling the regioselectivity of this reaction can be challenging and may lead to a mixture of isomers.

Functionalization of the Thiazole Ring at C2 and C4 Positions

The C2 and C4 positions of the thiazole ring are key handles for introducing chemical diversity. The C2 position is generally more susceptible to nucleophilic attack. chemicalbook.com For instance, a 2-aminothiazole derivative, synthesized via the Hantzsch reaction with thiourea, can undergo a Sandmeyer-type reaction. Treatment with a nitrite (B80452) source, such as n-butyl nitrite, in the presence of a copper(I) halide (e.g., CuBr), can replace the amino group with a halogen, such as bromine, yielding a 2-bromo-4-phenylthiazole. nih.gov This 2-bromo derivative then serves as a versatile precursor for cross-coupling reactions to introduce a variety of substituents.

The C4 position, bearing the phenyl group in the target molecule, is typically established during the initial ring synthesis. However, functionalization of the phenyl ring at this position can be achieved through standard electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the electronic nature of the thiazole ring.

Derivatization via Hydrazone Formation at the Thiazole C2 Position

A significant derivatization strategy involves the formation of hydrazones at the C2 position of the thiazole ring. This is typically achieved by first synthesizing a 2-hydrazinylthiazole (B183971) intermediate. This intermediate can then be condensed with a wide range of aldehydes or ketones to form the corresponding thiazolyl hydrazones. nih.govnih.gov This reaction provides a straightforward method for introducing a vast array of structural diversity, as numerous aldehydes and ketones are commercially available or readily synthesized. The resulting hydrazone derivatives often exhibit interesting biological properties. nih.govvjs.ac.vn

Starting MaterialReagentsProduct TypeReference
2-Hydrazinyl-4-(3-nitrophenyl)thiazoleAldehydes/Ketones4-(3-Nitrophenyl)thiazol-2-ylhydrazones nih.gov
5-Aryl-2-furfural thiosemicarbazoneα-HaloacetophenoneThiazolyl hydrazones nih.gov

Reactions Involving the Nitro Group (e.g., Reduction to Amine Derivatives)

The nitro group on the phenyl ring of this compound is a versatile functional group that can be transformed into various other functionalities, most notably an amino group. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org This conversion is crucial for the synthesis of a wide array of derivatives, as the resulting amine can serve as a key intermediate for further functionalization, such as in the formation of amides, sulfonamides, and diazonium salts.

Several methods are available for the reduction of nitroarenes, each with its own advantages in terms of chemoselectivity, reaction conditions, and functional group tolerance. wikipedia.orgjsynthchem.com Common approaches include catalytic hydrogenation, the use of metals in acidic media, and other reducing agents. wikipedia.orgdavidpublisher.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a widely used and efficient method. jsynthchem.com Metal-acid systems, such as iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and tin(II) chloride in hydrochloric acid (SnCl₂/HCl), are also classic and effective methods for nitro group reduction. davidpublisher.comnih.gov

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Ni(PPh₃)₄ can selectively reduce nitro groups. jsynthchem.com The use of zinc dust with ammonium (B1175870) chloride provides a mild method for this transformation. wikipedia.org In some cases, selective reduction of one nitro group in a dinitro compound can be achieved using reagents like sodium sulfide (B99878) (Na₂S). wikipedia.org

The resulting 2-(3-aminophenyl)-4-phenylthiazole is a valuable building block for the synthesis of more complex molecules with potential biological activities. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce further diversity.

Below is a table summarizing various reaction conditions for the reduction of aromatic nitro compounds to amines, which are applicable to this compound derivatives.

Reagent/CatalystSolventTemperatureReaction TimeYield (%)
H₂/Pd-CEthanolRoom Temperature2-4 h>95
Fe/HClEthanol/WaterReflux1-3 h85-95
SnCl₂·2H₂OEthanolReflux2-5 h80-90
Zn/NH₄ClWater/EthanolRoom Temperature3-6 h75-85
NaBH₄/Ni(PPh₃)₄EthanolRoom Temperature20 min>90 jsynthchem.com
Na₂S·9H₂OWater/EthanolReflux4-8 hSelective reduction

This table presents typical conditions for the reduction of aromatic nitro compounds and may require optimization for specific this compound derivatives.

Functionalization of Carboxylic Acid Moieties on Thiazole Derivatives (e.g., Esterification)

Thiazole derivatives bearing carboxylic acid groups are important intermediates that allow for a variety of chemical modifications. One of the most common and useful transformations of a carboxylic acid is its conversion to an ester through esterification. This functionalization is often employed to modify the solubility, stability, and biological activity of the parent molecule.

The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

For thiazolecarboxylic acids, such as a hypothetical this compound-5-carboxylic acid, esterification can be achieved by refluxing the acid in the desired alcohol with a catalytic amount of acid. For example, the synthesis of ethyl 2-phenylthiazole-4-carboxylate can be accomplished by reacting 2-phenylthioacetamide with ethyl bromopyruvate. mdpi.com Alternatively, a pre-existing thiazolecarboxylic acid can be esterified. The reaction of 2-amino-4-methylthiazole-5-carboxylic acid derivatives with alcohols in the presence of an acid catalyst yields the corresponding esters. researchgate.net

The following table provides representative conditions for the esterification of thiazole carboxylic acid derivatives.

Carboxylic Acid DerivativeAlcoholCatalyst/ReagentSolventConditionsProduct
2-Amino-4-methylthiazole-5-carboxylic acidEthanolH₂SO₄ (catalytic)EthanolRefluxEthyl 2-amino-4-methylthiazole-5-carboxylate researchgate.net
Thiazole-4-carboxylic acidMethanolH₂SO₄ (catalytic)MethanolReflux, 16hMethyl thiazole-4-carboxylate google.com
Adipic acidEthanolH₂SO₄ (catalytic)EthanolRefluxDiethyl adipate (B1204190) masterorganicchemistry.com
2-Phenylthiazole-4-carboxylic acidEthanolThionyl chlorideDichloromethaneRoom Temperature, then refluxEthyl 2-phenylthiazole-4-carboxylate mdpi.com

This table illustrates general esterification methods that can be adapted for various thiazole carboxylic acid derivatives.

Optimization of Synthetic Reactions and Process Development

Design of Experiments (DoE) in Reaction Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a chemical reaction's outcome. rsc.orgmdpi.com Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous variation of several factors, such as temperature, concentration, catalyst loading, and solvent, to identify optimal reaction conditions more efficiently. rsc.org This approach not only helps in finding the conditions for the highest yield but also provides a deeper understanding of the interactions between different parameters. mdpi.com

In the context of thiazole synthesis, DoE can be employed to optimize the key steps, such as the cyclization reaction to form the thiazole ring. For instance, in the synthesis of 2-aminothiazoles, DoE has been used to optimize parameters like the amount of catalyst, temperature, and solvent, leading to significantly improved product yields. rsc.org A study on the synthesis of benzimidazol-2-one (B1210169) under flow conditions successfully utilized DoE to optimize the total flow rate, temperature, and reagent equivalents, resulting in a high-yielding and efficient process. mdpi.com

The following table illustrates how DoE can be applied to optimize a reaction, showing the variation of factors and the resulting response (e.g., yield).

EntryTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)
1801465
21001478
3802472
41002485
5801870
61001882
7802875
81002892

This is a simplified, illustrative example of a DoE approach for reaction optimization.

Application of Catalysis in Thiazole Synthesis (e.g., Metalloporphyrin Catalysts, Green Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new transformations and improving the efficiency and sustainability of existing ones. In thiazole synthesis, various catalytic systems have been developed to facilitate the construction of the thiazole ring and its subsequent functionalization.

Green Catalysis focuses on the use of catalysts that are environmentally benign, reusable, and promote reactions under mild conditions with high atom economy. researchgate.netnih.govmdpi.comacs.org Examples of green catalysis in thiazole synthesis include the use of:

Reusable Nanoparticles: NiFe₂O₄ nanoparticles have been employed as a reusable catalyst for the one-pot synthesis of thiazole scaffolds. acs.org

Biocatalysts: Cross-linked chitosan (B1678972) hydrogels have been utilized as eco-friendly biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.comacs.org

Brønsted Acids: Trifluoromethanesulfonic acid (TfOH) has been used as a metal-free catalyst for the synthesis of 2,4-disubstituted thiazoles. nih.gov

Metalloporphyrin catalysts , which are synthetic analogues of the active sites of heme proteins, are known for their ability to catalyze a wide range of organic transformations, including oxidations and C-H functionalizations. While specific applications of metalloporphyrins in the synthesis of this compound are not widely reported, their potential is significant. The porphyrin ligand can be tailored to tune the electronic and steric properties of the metal center, allowing for the optimization of catalytic activity and selectivity. These catalysts could potentially be used in the C-H arylation steps or other coupling reactions involved in the synthesis of substituted thiazoles.

The table below provides examples of various catalytic systems used in the synthesis of thiazole derivatives, highlighting the principles of green chemistry.

CatalystReaction TypeSolventKey Advantages
NiFe₂O₄ nanoparticlesOne-pot multicomponent synthesisEthanol/WaterReusable magnetic catalyst, green solvent system acs.org
Cross-linked chitosan hydrogelCyclization-Biocatalyst, ultrasonic irradiation, high yields mdpi.comacs.org
Trifluoromethanesulfonic acid (TfOH)Cyclization of α-diazoketones-Metal-free, mild conditions, broad scope nih.gov
Copper(II) acetateOxidative cyclizationGlycerolCatalyst-free (in some cases), green solvent nih.gov

This table showcases a selection of catalytic methods for thiazole synthesis, emphasizing sustainable approaches.

Continuous Flow Methodologies for Enhanced Synthesis Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering several advantages over traditional batch processing. acs.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved reaction efficiency, higher yields, better selectivity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. acs.org

The application of continuous flow methodologies to the synthesis of heterocyclic compounds, including thiazoles, has demonstrated significant benefits. For example, the synthesis of thioureas, which are precursors for some thiazole syntheses, has been successfully performed in a continuous flow system. acs.org While a specific continuous flow synthesis of this compound has not been detailed in the literature, the general principles are applicable. A flow process could be designed for the Hantzsch thiazole synthesis or other cyclization reactions, potentially reducing reaction times from hours to minutes and allowing for easier scale-up.

The table below provides a conceptual example of how a continuous flow synthesis of a thiazole derivative might be set up, based on reported flow syntheses of other heterocycles.

Reagent 1Reagent 2CatalystSolventFlow RateTemperature (°C)Residence TimeYield (%)
Thioamideα-Haloketone-Acetonitrile0.1 mL/min10010 min85
AmidineIsocyanidePolysulfideAcetonitrile/Water0.2 mL/min805 min88 acs.org
PhenylacetylenePhenyl azideCopper-on-charcoal----96 researchgate.net

This table illustrates the parameters and potential outcomes of a continuous flow synthesis for thiazole and related heterocycles.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the electronic environment of each nucleus can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments

The ¹H NMR spectrum of 2-(3-Nitrophenyl)-4-phenylthiazole provides crucial information about the arrangement of protons within the molecule. The aromatic protons on the phenyl and nitrophenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the thiazole (B1198619) ring. For instance, the proton on the thiazole ring is expected to resonate as a singlet, with its chemical shift influenced by the adjacent aromatic systems.

Detailed analysis of related structures, such as 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate, shows aromatic protons in the range of δ 7.32-8.14 ppm. nih.gov The presence of different substituents on the phenyl and thiazole rings can lead to variations in these chemical shifts. nih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
Proton Predicted Chemical Shift (ppm) Multiplicity
Thiazole-H~7.5 - 8.0Singlet
Phenyl-H (ortho)~7.8 - 8.0Multiplet
Phenyl-H (meta, para)~7.3 - 7.5Multiplet
Nitrophenyl-H (ortho to NO₂)~8.8 - 9.0Singlet
Nitrophenyl-H (para to NO₂)~8.3 - 8.5Multiplet
Nitrophenyl-H (ortho to thiazole)~8.1 - 8.3Multiplet
Nitrophenyl-H (meta to NO₂)~7.6 - 7.8Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

In this compound, the carbon atoms of the aromatic rings and the thiazole ring will exhibit distinct signals. The carbon attached to the nitro group is expected to be significantly deshielded, appearing at a higher chemical shift. The carbons of the thiazole ring will also have characteristic chemical shifts, which can be compared to known values for similar thiazole derivatives. nih.gov For example, in related thiazole compounds, the thiazole carbons appear in the range of δ 122-167 ppm. nih.gov

Interactive Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon Predicted Chemical Shift (ppm)
Thiazole C2~165 - 170
Thiazole C4~150 - 155
Thiazole C5~115 - 120
Phenyl C-ipso~133 - 135
Phenyl C-ortho~126 - 128
Phenyl C-meta~129 - 131
Phenyl C-para~128 - 130
Nitrophenyl C-ipso (to thiazole)~132 - 134
Nitrophenyl C-meta (to NO₂)~148 - 150
Nitrophenyl C-ortho (to NO₂)~122 - 124
Nitrophenyl C-para (to NO₂)~125 - 127
Nitrophenyl C-ortho (to thiazole)~130 - 132
Nitrophenyl C-meta (to thiazole)~135 - 137

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the aromatic rings (C=C and C-H), and the thiazole ring (C=N and C-S).

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. researchgate.net

Aromatic Rings: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations in the ring are observed in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

Thiazole Ring: The C=N stretching vibration is expected in the range of 1650-1550 cm⁻¹.

The FT-IR spectra of related compounds, such as 2-amino-4-methylthiazole, have been studied in detail, providing a basis for the interpretation of the spectrum of this compound. mdpi.com

Interactive Table: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3100 - 3000Medium to Weak
C=C (Aromatic)Stretch1600 - 1450Medium to Weak
C=N (Thiazole)Stretch1650 - 1550Medium
NO₂Asymmetric Stretch1550 - 1530Strong
NO₂Symmetric Stretch1360 - 1340Strong
C-NStretch1350 - 1250Medium
C-SStretch800 - 600Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

The electron impact mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 282.32 g/mol . sigmaaldrich.com The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the thiazole ring. nih.govnih.gov

Key fragmentation pathways for similar 2-substituted-4-arylthiazoles include the loss of the nitro group, ring enlargement of the thiazole, and cleavage to form a phenylthiirene ion. nih.gov The presence of sulfur isotopes would also lead to a characteristic M+2 peak. sapub.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
Fragment Ion (m/z) Proposed Structure/Loss
282Molecular Ion [M]⁺
236[M - NO₂]⁺
135[C₇H₅S]⁺ (Phenylthiirene)
121[C₆H₅CN]⁺
108[C₇H₄S]⁺
77[C₆H₅]⁺

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would reveal how the individual molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

In similar structures, such as 2-(4-nitrophenyl)-2-oxoethyl benzoate, molecules are linked by C-H···O hydrogen bonds, forming dimers and ribbons. nih.gov Offset π–π interactions between the aromatic rings also play a significant role in stabilizing the crystal structure. nih.gov Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.govresearchgate.net The planarity of the molecule and the nature of the substituents will influence the specific packing arrangement and the types of intermolecular interactions observed. nih.gov For instance, in a related compound, the dihedral angles between the phenyl and thiazole rings are small, indicating a relatively planar conformation. nih.gov

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Bond Lengths

The bond lengths within the thiazole and the attached phenyl rings are largely within the expected ranges for sp²-hybridized carbon and nitrogen atoms. In the analogue 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the C-S bonds in the thiazole ring are approximately 1.722 Å, while the C=N double bond is about 1.340 Å. The C-C bond linking the thiazole to the nitrophenyl group and the bond to the fused pyridine (B92270) system are key parameters. For instance, the bond between the thiazole carbon and the nitrophenyl ring carbon is a critical linkage that influences the relative orientation of the two rings.

Interactive Data Table: Selected Bond Lengths of a 2-(3-Nitrophenyl)-thiazole Analogue

Atom 1Atom 2Bond Length (Å)
C1S11.7224 (14)
C2N11.3400 (19)
C2N21.3836 (19)
C1C51.383 (2)
C7C81.3935 (19)
C7C121.3974 (19)

Data sourced from a crystallographic study of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine.

Bond Angles

The bond angles within the five-membered thiazole ring and the six-membered phenyl rings define their planarity. The internal angles of the thiazole ring deviate from the ideal 108° of a regular pentagon due to the different atomic sizes and bonding requirements of the sulfur, nitrogen, and carbon atoms. The angles around the carbon atom connecting the nitrophenyl group are of particular interest as they can indicate steric strain.

Interactive Data Table: Selected Bond Angles of a 2-(3-Nitrophenyl)-thiazole Analogue

Atom 1Atom 2Atom 3Bond Angle (°)
N1C2N2115.58 (13)
N1C2C7123.69 (12)
N2C2C7120.72 (12)
C5C1S1124.93 (11)
C2N2C6124.46 (12)
C9C8C7119.11 (14)

Data sourced from a crystallographic study of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine.

Dihedral Angles

For the title compound, this compound, the dihedral angle between the thiazole ring and the 4-phenyl ring would also be a key feature, influencing the extent of electronic communication between these two aromatic systems.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

At the forefront of these theoretical explorations are quantum chemical calculations, which provide a powerful lens through which to examine the intricate electronic landscape of 2-(3-nitrophenyl)-4-phenylthiazole. These methods allow for a detailed analysis of the molecule's architecture and the distribution of electrons, which are critical determinants of its chemical characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for investigating the properties of this compound. researchgate.net Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with various basis sets such as 6-311++G(d,p), has been widely employed to optimize the molecular geometry and calculate various electronic parameters. cqwu.edu.cnresearchgate.net These studies provide a foundational understanding of the molecule's three-dimensional structure and energetics. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is common for achieving a balance between computational cost and accuracy in describing the electronic properties of such organic molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

A key aspect of understanding the reactivity of this compound is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally signifies higher reactivity. cqwu.edu.cnresearchgate.net For a derivative of this compound, the HOMO energy has been calculated at -5.81 eV and the LUMO energy at -2.78 eV, resulting in an energy gap of 3.03 eV. cqwu.edu.cn This relatively small gap suggests a propensity for electronic transitions, indicating its potential reactivity. cqwu.edu.cnresearchgate.net

Frontier Molecular Orbital Energies and Energy Gap of a this compound Derivative
ParameterEnergy (eV)
HOMO-5.81 cqwu.edu.cn
LUMO-2.78 cqwu.edu.cn
Energy Gap (ΔE)3.03 cqwu.edu.cn

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values. researchgate.net Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. researchgate.net For molecules containing nitro groups, the oxygen atoms of the nitro group typically exhibit a strong negative potential (red or yellow), indicating a high electron density and a likely site for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the phenyl rings often show a positive potential (blue), marking them as potential sites for nucleophilic attack. researchgate.net This analysis provides a visual guide to the molecule's reactivity landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer and hyperconjugative interactions within a molecule. researchgate.netwisc.edu It provides a description of the Lewis-like bonding pattern, allowing for the quantification of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. wisc.edunih.gov This analysis reveals the stabilizing effects of electron delocalization and provides insight into the nature of the chemical bonds. The interactions are evaluated through second-order perturbation theory, where higher energy values indicate stronger interactions.

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Understanding the distribution of atomic charges is fundamental to comprehending a molecule's polarity and reactivity. researchgate.net The Mulliken charge analysis is a common method used to calculate the partial charge on each atom in a molecule. researchgate.netresearchgate.net These calculations have shown that in similar nitro-substituted aromatic compounds, the oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen atom of the nitro group and the carbon atom to which it is attached tend to be positively charged. The carbon atoms within the phenyl rings exhibit varying charges, influenced by their chemical environment. researchgate.net

Illustrative Mulliken Atomic Charges for a Nitroaromatic Compound
AtomCalculated Charge (Arbitrary Units)
O (nitro)-0.3 to -0.4 researchgate.net
N (nitro)+0.5 to +0.6 researchgate.net
C (attached to NO2)+0.1 to +0.2 researchgate.net
C (phenyl ring)-0.2 to +0.2 researchgate.net
H (phenyl ring)+0.1 to +0.2 researchgate.net

Note: The values in this table are illustrative and based on typical Mulliken charge distributions for similar nitroaromatic compounds. Actual values for this compound would require specific calculations.

Prediction of Thermodynamic Parameters and Molecular Stability

Computational methods are also employed to predict the thermodynamic parameters of this compound, such as its enthalpy of formation and Gibbs free energy. These calculations provide insights into the molecule's stability and the feasibility of its formation. researchgate.net Thermodynamic parameters are crucial for understanding the energetic landscape of chemical reactions involving the compound. For instance, the standard molar enthalpy of formation can be derived from combustion calorimetry experiments and compared with theoretically calculated values. Discrepancies between experimental and theoretical values can sometimes indicate the presence of significant intramolecular interactions.

Theoretical Spectroscopic Property Simulations

Theoretical simulations are instrumental in interpreting and predicting the spectroscopic properties of molecules. By employing quantum chemical calculations, researchers can simulate spectra, assign vibrational modes, and understand electronic transitions, providing a deeper understanding of the molecule's fundamental characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Visible) of molecules. nih.gov It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. esisresearch.org This method is valued for its balance of computational cost and accuracy. nih.gov

For aromatic and heterocyclic compounds containing nitro groups, TD-DFT calculations can predict the electronic transitions, such as π → π* and n → π*, that give rise to their characteristic UV-Vis spectra. researchgate.netmdpi.com The calculations are typically performed on a molecular geometry that has been optimized using a standard DFT functional, such as B3LYP, often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. mdpi.com For instance, studies on nitrotriazole and nitrofurazan derivatives have used TD-DFT to determine their maximum absorption wavelengths (λmax). nih.gov The calculated spectrum is often generated by applying a broadening function to the calculated transitions to better resemble the experimental spectrum. mdpi.com While specific TD-DFT data for this compound is not detailed in the provided sources, the methodology is well-established for predicting the absorption maxima of related nitro-aromatic compounds. mdpi.comnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations are a standard tool for computing the vibrational frequencies and assigning the corresponding normal modes. niscpr.res.incore.ac.uk These calculations are performed on the optimized molecular geometry, and the resulting theoretical frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. niscpr.res.incore.ac.uk

For this compound, key vibrational modes can be predicted for its constituent parts: the nitrophenyl group, the phenyl group, and the thiazole (B1198619) ring.

Nitro (NO₂) Group Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations. In substituted nitrobenzenes, the asymmetric NO₂ stretch (νas(NO₂)) typically appears in the 1500–1565 cm⁻¹ region, while the symmetric stretch (νs(NO₂)) is found around 1335–1350 cm⁻¹. esisresearch.orgesisresearch.org

Thiazole Ring Vibrations: The thiazole ring exhibits characteristic C=N and C-S stretching vibrations. The C=N stretching mode is often observed around 1520 cm⁻¹. esisresearch.org

Phenyl Ring Vibrations: The phenyl rings show C-H stretching modes above 3000 cm⁻¹ and various C-C stretching, in-plane bending, and out-of-plane bending modes at lower wavenumbers. niscpr.res.inscispace.com

The table below presents typical calculated and experimental vibrational frequencies for functional groups relevant to this compound, based on data from analogous compounds.

Vibrational ModeFunctional GroupTypical Calculated Range (cm⁻¹)Typical Experimental Range (cm⁻¹)Reference
Asymmetric Stretch-NO₂1530 - 15641530 - 1548 esisresearch.orgesisresearch.org
Symmetric Stretch-NO₂1345 - 13521340 - 1347 esisresearch.orgesisresearch.org
C=N StretchThiazole Ring~1536~1520 esisresearch.org
C-H StretchPhenyl Ring3053 - 31053099 - 3113 niscpr.res.in
C-C StretchPhenyl Ring1336 - 16191395 - 1619 scispace.com

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling techniques are essential for investigating how a molecule like this compound might interact with biological targets, such as proteins. These methods are central to computer-aided drug design. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.govamazonaws.com This technique helps in understanding the binding mode and affinity of a potential drug molecule, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. amazonaws.comnih.gov

In a study of new 2-phenylthiazole (B155284) derivatives as potential inhibitors of Sortase A, an enzyme crucial for bacterial virulence, a compound containing a nitrophenyl group (compound C3) was docked into the enzyme's active site. mdpi.com The results of this docking study are summarized below.

LigandProtein TargetKey Predicted InteractionsReference
Nitrophenyl-thiazole derivative (C3)S. aureus Sortase A (PDB: 1IJA)A single polar contact was predicted between the nitro group of the ligand and the amine group of the amino acid residue Lysine 115 (Lys115). No hydrogen bonds with the catalytic site residues were anticipated. mdpi.com

This type of analysis is crucial for structure-based drug design, where the goal is to design molecules that fit optimally into a target's binding pocket to elicit a biological response. researchgate.net Other studies have successfully used docking to investigate phenylthiazole derivatives targeting proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and leucyl-tRNA synthetase. nih.govnih.govnih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.govnih.gov MD simulations are used to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and calculate binding free energies. nih.govnih.gov

For example, MD simulations were performed on a phenylthiazole acid derivative (compound 4t) in complex with the PPARγ receptor. nih.govnih.gov The stability of the complex was evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD value indicates that the ligand remains securely in the binding pocket. nih.gov Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can provide a more quantitative estimate of the binding affinity, helping to rank potential inhibitors. nih.govmdpi.com These simulations confirmed that the phenylthiazole derivative formed a stable complex with the PPARγ active site, consistent with its observed in vitro activity. nih.govnih.gov

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. researchgate.netnih.gov These approaches use the information from a set of known active molecules to create a model, or pharmacophore, that defines the essential chemical features required for biological activity. nih.govnih.gov This pharmacophore model can then be used as a query to search large chemical databases for new molecules that possess these features, a process known as virtual screening. researchgate.netnih.gov

Virtual screening can also be structure-based, where a library of compounds is docked into a target protein structure to identify potential binders. researchgate.net For scaffolds like phenylthiazole, which have shown activity against various targets, both ligand-based and structure-based virtual screening can be powerful tools for discovering novel derivatives with improved potency or different biological activities. nih.govmdpi.commdpi.com By filtering vast compound libraries computationally, these methods significantly reduce the number of molecules that need to be synthesized and tested experimentally, accelerating the drug discovery process. mdpi.commdpi.com

Biological Activity and Mechanistic Research in Vitro

Evaluation of Antiproliferative and Anticancer Activities In Vitro

Cytotoxicity Screening against Various Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa, HT29, A549, Karpas299, PC3, U87-C-531, MDA-MB-231, DU145)

A comprehensive review of scientific literature and databases reveals a lack of published studies evaluating the in vitro cytotoxic or antiproliferative activity of 2-(3-Nitrophenyl)-4-phenylthiazole against the specified panel of human cancer cell lines. There is no available data on its effects on hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7, MDA-MB-231), colorectal carcinoma (HCT116, HT29), cervical adenocarcinoma (HeLa), lung carcinoma (A549), anaplastic large cell lymphoma (Karpas299), prostate cancer (PC3, DU145), or glioblastoma (U87-C-531) cells.

Mechanistic Investigations of Cell Death Pathways (e.g., Apoptosis Induction, Mitochondrial Membrane Depolarization, Caspase Activation)

Currently, there are no specific research articles or data available that investigate the mechanisms of cell death induced by this compound. Studies focusing on its potential to induce apoptosis, cause depolarization of the mitochondrial membrane, or lead to the activation of caspases in cancer cells have not been reported in the accessible scientific literature.

Inhibition of DNA Synthesis and DNA Interaction Studies (e.g., Telomeric DNA Binding and Stabilization)

There is no published evidence to suggest that this compound inhibits DNA synthesis. Furthermore, specific studies into its potential interactions with DNA, such as the binding to and stabilization of telomeric DNA G-quadruplex structures, have not been found in the scientific literature. While related thiazole (B1198619) derivatives have been explored for such properties, no data is available for this compound itself. nih.govresearchgate.net

Enzyme Inhibition Studies and Molecular Target Modulation In Vitro

Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, B-RAFV600E, IGF1R, c-MET)

An extensive search of scientific databases has yielded no studies reporting on the inhibitory activity of this compound against key protein kinases involved in cancer progression. There is no available data on its capacity to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-RAF proto-oncogene (B-RAFV600E), Insulin-like Growth Factor 1 Receptor (IGF1R), or the c-Met proto-oncogene.

Tubulin Polymerization Inhibition

There are no published findings from in vitro assays to indicate whether this compound has any effect on tubulin polymerization. Research to determine if this compound can act as a microtubule-destabilizing or stabilizing agent has not been reported.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of monoamine neurotransmitters. frontiersin.org A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B) isoforms. nih.govnih.gov

The research revealed that the hydrazothiazole nucleus, featuring a phenyl ring at the C4 position with a nitro group at the meta position, is a key pharmacophoric element for achieving selective and reversible inhibition of hMAO-B. nih.gov This selectivity for MAO-B is significant as inhibitors of this enzyme are utilized in the management of neurodegenerative conditions like Parkinson's disease. frontiersin.orgnih.gov The most potent and selective MAO-B inhibitors from this series were further studied, and molecular modeling provided insights into the structural requirements and interactions responsible for their MAO inhibitory properties. nih.govnih.gov

For a selected compound from this series, the reversibility of hMAO-B inhibition was confirmed through dialysis experiments. researchgate.net

Cholinesterase (Acetylcholinesterase/Butyrylcholinesterase) Inhibition

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov In the context of this compound derivatives, research has explored their potential as cholinesterase inhibitors. nih.govnih.gov

Specifically, the most potent and selective monoamine oxidase B (MAO-B) inhibitors from a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were assessed in silico for their potential to inhibit AChE and BuChE. nih.govnih.gov This computational evaluation suggests a multi-target potential for these compounds, although detailed in vitro inhibitory concentrations for the specific parent compound are not extensively documented in the provided context. nih.govnih.govnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a significant role in regulating adipocyte differentiation, glucose metabolism, and inflammation. nih.gov Agonists of PPARγ, such as those from the thiazolidinedione (TZD) class, have been used in the treatment of type 2 diabetes. nih.gov

While the direct PPARγ agonistic activity of this compound is not explicitly detailed, the broader class of thiazole derivatives has been a focus of research for PPARγ modulation. nih.gov Synthetic ligands, including various thiazole-containing compounds, have been identified as potent PPARγ agonists. nih.gov Research has also focused on developing selective PPARγ modulators to reduce side effects. nih.gov The activation of PPARγ by its agonists can induce cell cycle arrest and apoptosis in various cancer cells, highlighting the therapeutic potential of targeting this receptor. nih.gov

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer due to its roles in cell cycle regulation and other cellular processes. nih.gov Inhibition of SIRT2 has been shown to offer protection to neurons in models of Parkinson's disease. nih.gov

Research into thiazole-based compounds has led to the discovery of novel SIRT2 inhibitors. While the specific inhibitory activity of this compound is not detailed, the thiazole scaffold is a key component of these newly identified inhibitors. nih.gov These inhibitors were developed and evaluated through molecular modeling, chemical synthesis, and biological assays, demonstrating the potential of the thiazole chemical class in targeting SIRT2 for therapeutic purposes. nih.gov

Antimicrobial Activity Assessments In Vitro

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Acinetobacter baumannii, Pseudomonas aeruginosa)

The thiazole ring is a recognized scaffold in medicinal chemistry, known for its presence in various antimicrobial agents. researchgate.net Derivatives of 2-aminothiazoles have been a particular focus of research for developing new antibacterial compounds. biointerfaceresearch.com

A study on new derivatives of 2-amino-4-(4-nitrophenyl)thiazole involved screening for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The tested Gram-positive bacteria included Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus, while the Gram-negative bacteria were Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. researchgate.netresearchgate.net One of the synthesized derivatives demonstrated moderate antibacterial activity against two of the Gram-positive bacteria. researchgate.netresearchgate.net

Another study reported on a series of 2,3,4,6-tetra-O-acetyl-α-D-glucopyrranosyl derivatives containing a thiazole moiety, which showed considerable inhibition against Escherichia coli and Staphylococcus aureus. biointerfaceresearch.com Furthermore, benzothiazole-based thiazolidinones have been evaluated for their antibacterial activity against strains like Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, and Escherichia coli, with some compounds showing notable minimum inhibitory concentration (MIC) values. nih.gov

Antifungal Efficacy (e.g., against Candida strains)

Thiazole derivatives have demonstrated significant potential as antifungal agents. nih.govsapub.org The phenylthiazole skeleton, in particular, is considered a promising base for the discovery of new fungicides. mdpi.commdpi.com

Several studies have evaluated the antifungal activity of compounds related to this compound. For instance, a new antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, showed high-efficiency and broad-spectrum activity, with minimum inhibitory concentrations (MICs) against pathogenic fungi ranging from 0.0625 to 4 µg/ml in vitro. nih.gov This compound was also found to inhibit the biofilm formation of Candida albicans. nih.gov

In another study, derivatives of 2-amino-4-(4-nitrophenyl)thiazole were screened for antifungal activity against Saccharomyces cerevisiae, Candida tropicalis, and Candida albicans. researchgate.netresearchgate.net One derivative exhibited slight antifungal activity against Candida albicans, while another showed moderate activity. researchgate.netresearchgate.net A separate investigation of 85 synthetic phenylthiazole small molecules identified a potent compound that inhibited the growth of drug-resistant C. albicans and C. auris at concentrations between 0.25–2 µg/mL and also demonstrated potent antibiofilm activity. researchgate.net

The antifungal activity of these compounds is sometimes favored by the presence of a nitro group on the phenyl ring. nih.gov The mechanism of action for some of these derivatives involves the induction of oxidative damage in the fungal cells. nih.gov

Antioxidant Activity Evaluations In Vitro

The antioxidant potential of compounds containing the nitrophenyl-thiazole scaffold has been explored through various in vitro assays. These studies are crucial for understanding the compound's ability to mitigate oxidative stress, a pathological process implicated in numerous diseases.

Derivatives based on the 4-(3-nitrophenyl)thiazole structure have been synthesized and evaluated for their antioxidant capabilities. tandfonline.comnih.gov Specifically, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were assessed for their ability to scavenge free radicals. tandfonline.comnih.gov The presence of the nitrophenyl-thiazole core is considered an important feature for this activity. tandfonline.com

These evaluations are part of a broader effort to develop multi-target drugs, where antioxidant properties can complement other biological activities, such as the inhibition of enzymes like monoamine oxidase (MAO) for the potential treatment of neurodegenerative disorders. tandfonline.comnih.gov While the studies confirm that this class of compounds was tested for antioxidant effects, specific quantitative data from DPPH or similar radical scavenging assays for a range of analogs are not detailed in the referenced literature. tandfonline.comnih.govnih.gov

Based on a review of the available scientific literature, no studies have been published regarding the evaluation of this compound or its close derivatives for their ability to inhibit erythrocyte hemolysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on Biological Potency and Selectivity

The biological profile of the 2-(3-Nitrophenyl)-4-phenylthiazole core can be significantly altered by modifying its constituent parts. The specific positioning of the nitro group, the nature of the phenyl ring at the 4-position, and the addition of other functional groups are all critical determinants of the compound's interaction with biological targets.

The presence and position of the nitro group on the phenyl ring at the C2 position of the thiazole (B1198619) are crucial for biological activity. Research has consistently shown that the 3-nitrophenyl moiety is a key pharmacophoric feature for certain biological targets.

In a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives designed as inhibitors of human monoamine oxidase (hMAO), the 3-nitro group was identified as an important feature for selective hMAO-B inhibition. nih.gov The placement of the electron-withdrawing nitro group at the meta-position of the phenyl ring appears to be optimal for this specific activity, which is relevant for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov This substitution pattern likely influences the electronic properties of the entire molecule, facilitating favorable interactions within the active site of the hMAO-B enzyme. nih.gov Further studies on related phenothiazine-based thiazole derivatives also incorporated the 4-(3-nitrophenyl)thiazole moiety, suggesting its recognized importance in generating bioactive compounds. researchgate.net

Furthermore, modifications to this phenyl ring can fine-tune the biological activity. Introducing various substituents on this ring allows for the exploration of steric and electronic effects on target binding. nih.gov For instance, in a series designed to target SIRT2 and EGFR in cancer cells, derivatives with different substitutions on the 4-phenyl ring were synthesized to optimize interactions within the binding sites of these proteins. nih.gov

The pharmacological profile of the core this compound structure can be extensively diversified through the introduction of additional functional groups and through derivatization.

Hydrazone Derivatives: A significant number of derivatives have been created by incorporating a hydrazone linkage at the 2-position of the thiazole ring, attached to the nitrogen. This modification has proven effective in creating potent and selective inhibitors of hMAO-B. nih.gov The nature of the substituent on the hydrazone moiety further modulates activity. For example, linking various (hetero)aromatic aldehydes and ketones to the hydrazone has allowed for a systematic exploration of the SAR, leading to the identification of compounds with high selectivity for MAO-B over MAO-A. nih.gov

The table below summarizes the effects of various substitutions on the biological activity of related thiazole scaffolds.

Base ScaffoldDerivatization/Functional GroupEffect on Pharmacological ProfileReference
4-(3-Nitrophenyl)thiazol-2-ylHydrazone linkage with various (hetero)aromatic substituentsResulted in potent and selective, reversible inhibition of human MAO-B. nih.gov
3-{[4-(Phenyl)thiazol-2-yl]amino}propanoic acidChalcone, Oxime formationIntroduction of these groups was explored to enhance anticancer activity against SIRT2 and EGFR. nih.gov
4-PhenylthiazoleModifications to the left side of the pharmacophore (piperidine carboxamide linker)Investigated structural requirements for dual sEH/FAAH inhibition. nih.gov
Benzothiazole-phenylFluoro, Chloro, Bromo, Methyl at ortho position of terminal phenyl ringYielded potent dual inhibitors of FAAH and sEH with low nanomolar potencies. nih.gov
Benzothiazole-phenylTrifluoromethyl group on terminal phenyl ringSynthesized to evaluate impact on inhibitory activity. nih.gov

Identification of Pharmacophoric Features and Lead Optimization Strategies

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. For derivatives of this compound, key pharmacophoric features have been identified. For selective MAO-B inhibition, the essential pharmacophore includes the hydrazothiazole nucleus, the phenyl ring at the C4-position, and the meta-positioned nitro group on that phenyl ring. nih.gov Molecular modeling studies have confirmed that these features are crucial for the orientation and binding within the enzyme's active site. nih.gov

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Common strategies include:

Structural Simplification: This involves removing non-essential functional groups or chiral centers from a complex lead compound to improve synthetic accessibility and pharmacokinetic profiles. nih.gov

Functional Group Modification: As detailed in section 6.1.3, adding or changing functional groups can enhance efficacy and selectivity. nih.gov This is an empirical approach often guided by the established SAR. nih.gov

Pharmacophore-Oriented Design: Once a pharmacophore is identified, new molecules can be designed that retain the key features while having different backbone structures to improve other properties. nih.govnih.gov

Modulating Physicochemical Properties for Enhanced Biological Activity

For phenylthiazole compounds, which can be lipophilic, strategic modifications are often necessary to improve their physicochemical profiles. A key example is the enhancement of aqueous solubility. In one study on alkynylphenylthiazoles with antibacterial activity, high lipophilicity was detrimental to their drug-like properties. nih.gov To address this, cyclic amines (specifically methylpiperidine and thiomorpholine) were introduced into a lipophilic side chain. This modification successfully reduced lipophilicity and significantly increased the aqueous solubility of the new compounds by more than 150-fold compared to the original lead compound. nih.gov This improvement in solubility led to a markedly enhanced pharmacokinetic profile, including a longer half-life, without compromising the antibacterial potency against MRSA. nih.gov This demonstrates a successful structure-property relationship-based strategy to create more viable drug candidates. nih.govnih.gov

Advanced Research Avenues and Future Perspectives for 2 3 Nitrophenyl 4 Phenylthiazole

Exploration of Novel Synthetic Pathways for Derivatization and Analog Development

The development of novel synthetic routes is crucial for expanding the chemical space around the 2-(3-nitrophenyl)-4-phenylthiazole core. While classical methods for thiazole (B1198619) synthesis are well-established, contemporary research focuses on creating derivatives and analogs with enhanced or novel biological activities.

One common strategy involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. For this compound, this would typically involve the reaction of 2-bromo-1-phenylethanone with 3-nitrothiobenzamide. Future synthetic explorations could focus on modifying both the phenyl and nitrophenyl rings to introduce a variety of functional groups. These modifications can influence the compound's electronic properties, solubility, and steric profile, which are critical for its biological interactions.

For instance, the introduction of different substituents on the phenyl ring at the 4-position of the thiazole core can be achieved by using variously substituted 2-bromoacetophenones in the Hantzsch synthesis. Similarly, analogs with different substitution patterns on the nitrophenyl ring can be accessed by starting with the corresponding substituted nitrothiobenzamides.

Another avenue for derivatization is post-synthetic modification of the parent compound. The nitro group on the phenyl ring is a versatile functional handle that can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This approach allows for the generation of a diverse library of analogs from a common intermediate.

The development of one-pot or multicomponent reactions for the synthesis of highly functionalized thiazole derivatives is also a promising area. These methods offer advantages in terms of efficiency, atom economy, and reduced waste generation.

Table 1: Potential Derivatization Strategies for this compound

Starting Material ModificationReaction TypePotential Functional Groups to Introduce
Substituted 2-bromoacetophenonesHantzsch thiazole synthesisHalogens, alkyl, alkoxy, nitro, cyano
Substituted 3-nitrothiobenzamidesHantzsch thiazole synthesisHalogens, alkyl, alkoxy, trifluoromethyl
Post-synthetic modification of the nitro groupReduction followed by functionalizationAmides, sulfonamides, ureas, carbamates
Post-synthetic modification of the phenyl ringElectrophilic aromatic substitutionHalogens, nitro

Integration of Advanced Computational Approaches for Rational Compound Design and Virtual Screening

Computational methods are indispensable tools in modern drug discovery and materials science, enabling the rational design of new molecules and the screening of large virtual libraries. mdpi.comresearchgate.net For this compound, these approaches can guide the synthesis of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. mdpi.com Two-dimensional QSAR (2D-QSAR) can correlate physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters with activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric and electrostatic field requirements for optimal interaction with a biological target. mdpi.com

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a ligand to a target protein. scispace.com By docking derivatives of this compound into the active site of a relevant enzyme or receptor, researchers can prioritize the synthesis of compounds that are most likely to be active. This approach saves time and resources compared to traditional high-throughput screening.

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between a ligand and its target over time. mdpi.com This can help in understanding the stability of the ligand-protein complex and in identifying key interactions that contribute to binding.

Virtual screening of large compound databases can be performed using pharmacophore models derived from the structure of this compound or its known active analogs. scispace.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This allows for the rapid identification of novel scaffolds that could mimic the activity of the parent compound.

Table 2: Computational Tools for the Rational Design of this compound Derivatives

Computational MethodApplicationInformation Gained
2D-QSARCorrelating physicochemical properties with activity. mdpi.comGuidance for optimizing properties like solubility and permeability. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Relating 3D molecular fields to biological activity. mdpi.comInsights into favorable and unfavorable steric and electrostatic interactions. mdpi.com
Molecular DockingPredicting binding modes and affinities to a biological target. scispace.comPrioritization of synthetic targets. scispace.com
Molecular Dynamics SimulationsSimulating the dynamic behavior of the ligand-target complex. mdpi.comUnderstanding binding stability and key interactions. mdpi.com
Pharmacophore ModelingDefining the essential 3D features for activity. scispace.comVirtual screening of compound libraries to find novel active molecules. scispace.com
Virtual ScreeningSearching large databases for compounds with desired properties. mdpi.comIdentification of new lead compounds. mdpi.com

Development of Multi-Targeted Ligands for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.govnih.gov The traditional "one-target, one-drug" approach is often insufficient for treating such diseases. nih.gov Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, offer a promising alternative. nih.govnih.gov The this compound scaffold is a suitable starting point for the design of MTDLs.

The rationale behind developing MTDLs based on this scaffold lies in its modular nature. The phenyl ring, the thiazole core, and the nitrophenyl ring can each be independently modified to interact with different biological targets. For example, by incorporating a pharmacophore known to inhibit a particular enzyme onto the phenyl ring, while simultaneously modifying the nitrophenyl moiety to interact with a different receptor, a dual-acting ligand can be created.

The design of MTDLs is a challenging task that requires a deep understanding of the structures and functions of the target proteins. dundee.ac.uk Computational methods, as described in the previous section, play a crucial role in the rational design of these complex molecules. researchgate.net By combining pharmacophore models of different targets, it is possible to design a single molecule that incorporates the key features required for interacting with all of them.

A key challenge in MTDL design is achieving a balanced activity profile against the desired targets. dundee.ac.uk Fine-tuning the linkers and the orientation of the different pharmacophoric elements is often necessary to achieve the desired polypharmacology.

Table 3: Potential Target Combinations for MTDLs Based on this compound

Disease AreaPotential Target 1Potential Target 2Rationale
Alzheimer's DiseaseAcetylcholinesterase (AChE)Monoamine Oxidase B (MAO-B)Symptomatic relief and disease modification. nih.gov
CancerTubulinA kinase (e.g., EGFR)Targeting cell proliferation and signaling pathways. nih.gov
InflammationCyclooxygenase-2 (COX-2)5-Lipoxygenase (5-LOX)Dual inhibition of inflammatory pathways.
Infectious DiseasesBacterial DNA gyraseDihydrofolate reductaseCombination of antibacterial mechanisms.

Potential Applications in Materials Science beyond Current Scope

While much of the research on thiazole derivatives has focused on their biological activities, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science. The this compound core, with its electron-withdrawing nitro group and extended π-system, could be explored for various materials science applications.

One potential area is in the development of organic light-emitting diodes (OLEDs) . The thiazole ring is a known component of some organic luminophores. By modifying the substituents on the phenyl rings, the emission color and efficiency of the molecule could be tuned. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and could be used to design materials with specific charge-transport characteristics.

Another potential application is in the field of nonlinear optics (NLO) . Molecules with a large second-order hyperpolarizability are required for applications such as frequency doubling of laser light. The donor-π-acceptor architecture is a common design strategy for NLO materials. The this compound scaffold can be considered a π-conjugated system, and the introduction of strong electron-donating groups on the 4-phenyl ring could create a push-pull system with the electron-withdrawing nitro group, potentially leading to significant NLO properties.

Furthermore, thiazole-containing polymers have been investigated for their use in organic solar cells and organic field-effect transistors (OFETs) . The incorporation of this compound as a building block in conjugated polymers could lead to new materials with interesting semiconducting properties. The presence of the nitro group could enhance the electron-accepting ability of the polymer, which is beneficial for n-type semiconductor applications.

Finally, the ability of the thiazole ring to coordinate with metal ions suggests potential applications in the development of chemosensors . By functionalizing the this compound scaffold with specific recognition units, it may be possible to design sensors that exhibit a change in their optical or electronic properties upon binding to a particular metal ion.

Table 4: Potential Materials Science Applications for this compound Derivatives

Application AreaKey Molecular PropertyPotential Modification Strategy
Organic Light-Emitting Diodes (OLEDs)Luminescence, charge transportTuning substituents to control emission wavelength and charge mobility.
Nonlinear Optics (NLO)Second-order hyperpolarizabilityCreating a donor-π-acceptor system by adding electron-donating groups.
Organic Electronics (Solar Cells, OFETs)Semiconducting propertiesIncorporation into conjugated polymers to modulate energy levels and charge transport.
ChemosensorsMetal ion coordinationFunctionalization with specific recognition moieties for selective ion detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.